molecular formula C11H8ClN3O3 B7521441 1-(4-Chlorophenyl)-2-(4-nitroimidazol-1-yl)ethanone

1-(4-Chlorophenyl)-2-(4-nitroimidazol-1-yl)ethanone

Cat. No.: B7521441
M. Wt: 265.65 g/mol
InChI Key: VFQXAZWYYVJHRX-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(4-nitroimidazol-1-yl)ethanone is an organic compound that features a chlorophenyl group and a nitroimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-2-(4-nitroimidazol-1-yl)ethanone can be synthesized through a multi-step process involving the following key steps:

    Nitration of Imidazole: The imidazole ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-nitroimidazole.

    Formation of Ethanone Derivative: The 4-nitroimidazole is then reacted with 1-(4-chlorophenyl)ethanone under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound typically involves optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-(4-nitroimidazol-1-yl)ethanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Sodium hydroxide, ethanol as solvent.

Major Products:

    Reduction: 1-(4-Chlorophenyl)-2-(4-aminoimidazol-1-yl)ethanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorophenyl)-2-(4-nitroimidazol-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to the presence of the nitroimidazole moiety, which is known for its activity against anaerobic bacteria and protozoa.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(4-nitroimidazol-1-yl)ethanone involves its interaction with biological targets such as enzymes or receptors. The nitroimidazole moiety can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage DNA and other cellular components, thereby exerting its antimicrobial effects.

Comparison with Similar Compounds

    Metronidazole: Another nitroimidazole derivative used as an antimicrobial agent.

    Tinidazole: Similar to metronidazole, used for treating infections caused by anaerobic bacteria and protozoa.

Uniqueness: 1-(4-Chlorophenyl)-2-(4-nitroimidazol-1-yl)ethanone is unique due to the presence of the chlorophenyl group, which may impart additional chemical properties and potential biological activities compared to other nitroimidazole derivatives.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(4-nitroimidazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O3/c12-9-3-1-8(2-4-9)10(16)5-14-6-11(13-7-14)15(17)18/h1-4,6-7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQXAZWYYVJHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN2C=C(N=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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